molecular formula C8H12O3 B141785 (R)-Methyl 2-(3-oxocyclopentyl)acetate

(R)-Methyl 2-(3-oxocyclopentyl)acetate

Cat. No.: B141785
M. Wt: 156.18 g/mol
InChI Key: CPXMFVOUUXTIOH-ZCFIWIBFSA-N
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Description

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral ester featuring a cyclopentane ring substituted with a ketone group at the 3-position and an acetoxymethyl group at the adjacent carbon.

  • Molecular formula: C₈H₁₂O₃
  • Molecular weight: 156.18 g/mol
  • Storage: Requires storage at -20°C in a sealed, dry environment .

This compound’s cyclopentanone core and ester functionality make it a precursor in synthetic organic chemistry, particularly for bioactive molecules and fragrances.

Properties

IUPAC Name

methyl 2-[(1R)-3-oxocyclopentyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFVOUUXTIOH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Oxo-cyclopentaneacetic acid methyl ester typically involves the esterification of ®-3-Oxo-cyclopentaneacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of ®-3-Oxo-cyclopentaneacetic acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

®-3-Oxo-cyclopentaneacetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

(R)-Methyl 2-(3-oxocyclopentyl)acetate is characterized by its unique cyclopentyl structure and functional groups. It belongs to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. The compound exhibits a distinct odor, making it valuable in fragrance formulations.

Fragrance Industry

The pleasant aroma of this compound makes it a sought-after ingredient in the fragrance industry. Its unique scent profile allows it to be used in perfumes, cosmetics, and personal care products. The compound's low toxicity further enhances its appeal for use in consumer products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are critical in drug development. The compound has been studied for its potential effects on nicotine accumulation in plants, suggesting possible applications in nicotine-related therapies.

Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing PDE9A inhibitors, which are potential treatments for cognitive disorders . The synthesis process involved a one-pot method that simplified production while maintaining high yields.

Agricultural Science

In agricultural applications, this compound has been shown to enhance plant growth when used alongside other growth regulators like methyl jasmonate. Research indicates that this compound can synergistically interact with other substances to promote better growth responses in plants .

Safety and Toxicological Assessment

Studies have indicated that this compound exhibits low acute toxicity and no significant mutagenic or genotoxic activity . This safety profile supports its use in consumer products and agricultural applications.

Mechanism of Action

The mechanism of action of ®-3-Oxo-cyclopentaneacetic acid methyl ester involves its role as an intermediate in various chemical reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of desired products. The pathways involved include esterification, oxidation, and reduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Jasmonate and Dihydrojasmonate Derivatives

Methyl Jasmonate (CAS 24863-70-5):

  • Structure : Features a cyclopentyl ring with a 3-oxo group, a pent-2Z-enyl chain, and an acetoxymethyl group.
  • Molecular formula : C₁₃H₂₀O₃
  • Molecular weight : 224.30 g/mol
  • Applications : A plant hormone derivative used in perfumery (e.g., "Hedione") due to its floral, jasmine-like odor .

Methyl Dihydrojasmonate (CAS 24863-70-5):

  • Structure : Similar to methyl jasmonate but lacks the double bond in the pentyl side chain.
  • Density : 1.023 g/cm³
  • Boiling point : 327.5°C
  • Key difference : Enhanced stability compared to methyl jasmonate due to saturation, making it a preferred fragrance ingredient .
Table 1: Comparison of Cyclopentanone-Based Esters
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application
(R)-Methyl 2-(3-oxocyclopentyl)acetate C₈H₁₂O₃ 156.18 None (simple core) Synthetic intermediate
Methyl Jasmonate C₁₃H₂₀O₃ 224.30 Pent-2Z-enyl chain Plant signaling, perfumery
Methyl Dihydrojasmonate C₁₃H₂₀O₃ 224.30 Saturated pentyl chain Fragrance industry

Functionalized Cyclopentyl Acetates

Hydroxy- and Azido-Substituted Derivatives
  • Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (19) :

    • Key feature : Azido and hydroxy groups enhance reactivity for click chemistry or further functionalization.
    • NMR data : δ 4.08 (q, J = 6.8 Hz, 1H, cyclopentyl proton) .
  • Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (22) :

    • Key feature : Bromine substitution enables cross-coupling reactions.
    • 13C NMR : δ 173.5 (ester carbonyl), 84.8 (C-Br) .
Sulfonamido-Substituted Derivatives
  • 1H NMR: δ 5.25 (d, J = 7.2 Hz, hydroxy proton) .

α,β-Unsaturated Ester Analogs

  • Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate :
    • Molecular formula : C₁₂H₁₆O₃S₂
    • Key feature : Dithiane moiety stabilizes conjugated systems, useful in Horner–Wadsworth–Emmons (HWE) reactions for olefin synthesis .

Structural and Functional Insights

Stereochemical Influence

  • The (R)-configuration of the cyclopentylacetate core may influence biological activity or chiral recognition in catalysis. For example, (1R,2S)-configured dihydrojasmonates exhibit distinct olfactory properties compared to their enantiomers .

Physicochemical Properties

  • Boiling points : Increase with larger substituents (e.g., 327.5°C for methyl dihydrojasmonate vs. ~250°C estimated for the simpler (R)-enantiomer) .
  • Solubility : The unsubstituted (R)-enantiomer is likely more polar and water-soluble than analogs with long alkyl chains .

Biological Activity

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral organic compound belonging to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. Its unique cyclopentyl structure and functional groups make it an interesting subject for research in various fields, including pharmacology and plant biology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}O3_{3}. The compound features a chiral center, which contributes to its stereochemical properties and biological activity. The specific arrangement of atoms allows for interactions with various biological targets, influencing its efficacy in different applications.

Synthesis Methods

Several methods have been documented for synthesizing this compound, which can influence its purity and yield. Common synthetic routes include:

  • Esterification : Reacting 2-(3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst.
  • Michael Addition : Utilizing Michael acceptors to form the ester under controlled conditions.

These methods can be optimized based on the desired application, whether in pharmaceuticals or agricultural practices.

Plant Growth Regulation

Research indicates that this compound may enhance nicotine accumulation in plants when used alongside growth regulators like methyl jasmonate. This suggests its potential role as a plant growth regulator, possibly influencing secondary metabolite production and stress responses in plants.

The mechanism through which this compound exerts its biological effects may involve:

  • Interaction with specific receptors or enzymes involved in metabolic pathways.
  • Modulation of gene expression related to stress responses in plants or cellular signaling pathways in animal models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl dihydrojasmonateContains a jasmonate frameworkKnown for plant growth regulation
Methyl jasmonateA well-studied plant hormoneKey role in stress response and defense
Methyl 2-benzamidoacrylateContains an amide groupUsed in medicinal chemistry
Methyl 3-(1-methyl-2-oxocyclopentyl)-2-(2,2,2-trifluoroacetamido)propanoateContains trifluoroacetamido functionalityPotential applications in pharmaceuticals

The unique cyclopentyl structure combined with ester functionality differentiates this compound from other related compounds that may lack this particular arrangement or functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

  • Plant Studies : Investigations into similar compounds have shown enhanced growth responses when applied in conjunction with jasmonates .
  • Pharmaceutical Applications : The structural properties suggest potential use in drug design, particularly in targeting pathways involved in inflammation or cancer progression.

Q & A

Basic Research Questions

What are the recommended synthetic routes for (R)-Methyl 2-(3-oxocyclopentyl)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via ozonolysis of methyl jasmonate followed by reductive workup with dimethyl sulfide, achieving a 94% yield under optimized low-temperature conditions (-78°C) . Alternative methods include multi-step esterification and cyclization reactions, where acidic or basic catalysts (e.g., H₂SO₄ or NaOMe) significantly impact intermediate stability and final product purity. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical to isolate the (R)-enantiomer .

How can researchers characterize the stereochemistry and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.1–3.5 ppm for cyclopentyl protons and δ 170–175 ppm for carbonyl groups) are essential for confirming the cyclopentane ring and ester functionalities. Chiral shift reagents or derivatization with chiral agents can resolve enantiomeric excess .
  • Chromatography : Chiral HPLC using columns like Chiralcel OD-H or AD-H with hexane/isopropanol mobile phases provides enantiopurity validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 170.0943 for [M+H]⁺) .

What are the critical safety considerations when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, fume hood) and store at 2–8°C to prevent decomposition. Waste must be treated by licensed facilities to avoid environmental contamination .

Advanced Research Questions

How does the (R)-configuration influence the compound’s reactivity in asymmetric synthesis?

The (R)-enantiomer exhibits distinct steric and electronic effects in nucleophilic additions. For example, in Michael additions, the cyclopentyl ring’s 3-oxo group directs nucleophiles to the β-position with >80% diastereoselectivity. Computational studies (DFT) suggest the (R)-configuration lowers transition-state energy by 2–3 kcal/mol compared to the (S)-form .

What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., δ 2.5 vs. 2.8 ppm for methylene protons) may arise from solvent polarity or impurities. Strategies include:

  • Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).
  • Cross-validation : Compare with high-purity reference standards (e.g., JECFA or FCC guidelines) .
  • Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .

How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Kinetic Control : Slow addition of reagents (e.g., Grignard reagents) at -20°C reduces diketone byproduct formation.
  • Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) improve esterification efficiency (>90% conversion) while avoiding racemization .
  • Process Analytics : In-line FTIR monitors reaction progress and identifies intermediates .

What are the thermodynamic and kinetic implications of the 3-oxo group in cyclopentane ring reactions?

The 3-oxo group stabilizes enolate intermediates via conjugation, lowering activation energy for alkylation by 15–20%. Kinetic studies (Eyring plots) reveal ΔG‡ values of ~18 kcal/mol for enolate formation at 25°C. Thermodynamic data (ΔHf = -121 kJ/mol) from gas-phase calculations align with experimental combustion calorimetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 2-(3-oxocyclopentyl)acetate
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